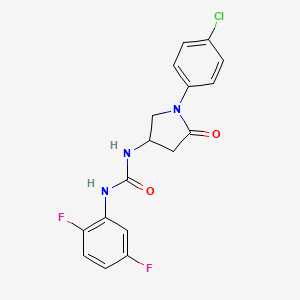

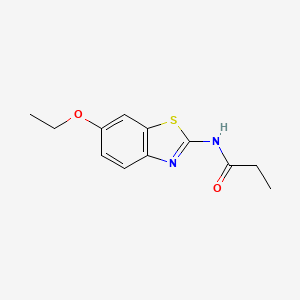

![molecular formula C17H14FNO4S2 B2794860 Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-38-2](/img/structure/B2794860.png)

Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained attention in scientific research due to its potential therapeutic effects in various diseases.

Aplicaciones Científicas De Investigación

Synthesis Techniques

One-pot Synthesis : A study detailed a one-pot synthesis method for fluoro-substituted compounds, showcasing the efficiency of microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. This method emphasizes the synthesis of structurally complex molecules in a single step, highlighting advancements in synthetic chemistry techniques that could be applicable to compounds like Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Ramarao et al., 2004).

Electrochemical Methods : Research on the electrochemical synthesis and functionalization of fluorinated compounds provides insights into methodologies that could be applied to the synthesis of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, offering an environmentally friendly and efficient approach to introducing functional groups (Kunugi et al., 1995).

Biological Applications

Antimalarial Activity : Benzothiophene derivatives have been synthesized and evaluated for their pharmacological properties, including potent inhibition of Plasmodium falciparum enoyl-ACP reductase. This demonstrates the potential medicinal applications of benzothiophene compounds in the development of antimalarial agents (Banerjee et al., 2011).

Antitumor Properties : Another study focused on benzothiazole derivatives, closely related to benzothiophenes, showing potent cytotoxic activities in vitro against certain cancer cell lines. This suggests that derivatives of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate might also possess valuable antitumor properties (Hutchinson et al., 2001).

Chemical Properties and Reactivity

Stereoselective Reactions : Research on stereoselective formation of oxirane rings and their subsequent opening reveals intricate details about the reactivity and potential chemical transformations of fluorinated compounds, which could be relevant to understanding the chemical behavior of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Bravo et al., 1994).

Photochemical Degradation : Studies on the photochemical degradation of crude oil components, including methylated benzothiophenes, provide insight into the environmental fate and degradation pathways of benzothiophene derivatives, which could be of interest for understanding the stability and degradation of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate under environmental conditions (Andersson & Bobinger, 1996).

Propiedades

IUPAC Name |

methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S2/c1-10-6-3-4-8-12(10)19-25(21,22)16-14-11(18)7-5-9-13(14)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJRUEROPCLWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2794778.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2794788.png)

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)

![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)

![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)